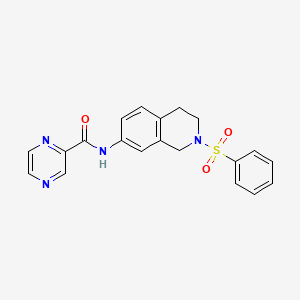

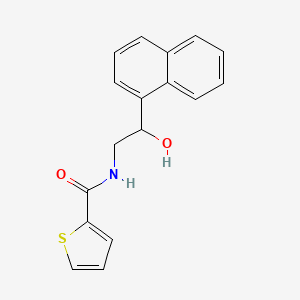

![molecular formula C10H14N6O2S B2367494 1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole CAS No. 2200621-32-3](/img/structure/B2367494.png)

1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

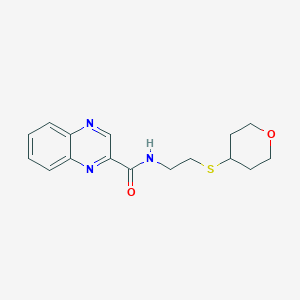

The compound “1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a triazole ring, and a sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrazole and triazole rings are both five-membered rings containing nitrogen atoms, which can participate in hydrogen bonding and other interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is a good leaving group, and the nitrogen atoms in the pyrazole and triazole rings, which can act as nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a good hydrogen bond donor and acceptor .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel sulfone-linked bis heterocycles, combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles, prepared from E-styrylsulfonylacetic acid methyl ester. These compounds, including those related to the specified molecule, were tested for their antimicrobial activity, with certain derivatives showing pronounced antimicrobial properties (Padmavathi et al., 2008).

Regiocontrolled Synthesis of Polysubstituted Pyrroles

A study explored the regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes. The process involves the formation of 1-sulfonyl-1,2,3-triazoles, showcasing a method to generate isopyrroles and subsequently convert them into a range of polysubstituted pyrroles through various reactions (Miura et al., 2013).

Antibacterial Evaluation of Novel Heterocyclic Compounds

Another study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. This involved creating a precursor and reacting it with various compounds to produce pyran, pyridine, and pyridazine derivatives, among others, tested for their antibacterial efficacy (Azab et al., 2013).

Synthesis of Herbicidal Sulfonylureas

The compound's derivative frameworks have been utilized in the synthesis of novel sulfonylurea derivatives incorporating five-membered heterocycles, demonstrating herbicidal activity against specific plants. This signifies its potential in agricultural chemical research (Yang Guangfu & Yang Huazheng, 2010).

Biological Evaluation for Anti-Diabetic and Renoprotective Activity

Further research into benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating the pyrazole moiety has shown significant antihyperglycemic and renoprotective activities in evaluated compounds, highlighting the therapeutic potential of molecules within this chemical framework (Abeed et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]methyl]triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2S/c1-14-8-10(4-12-14)19(17,18)16-6-9(7-16)5-15-3-2-11-13-15/h2-4,8-9H,5-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZUSOZJJPCTQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CC(C2)CN3C=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

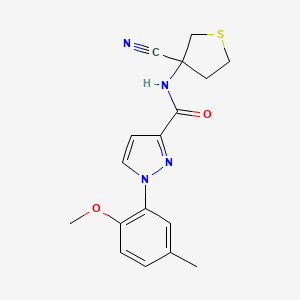

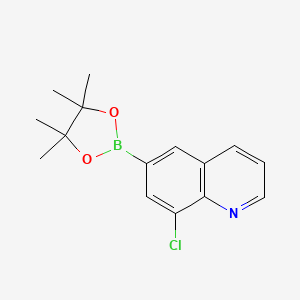

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)

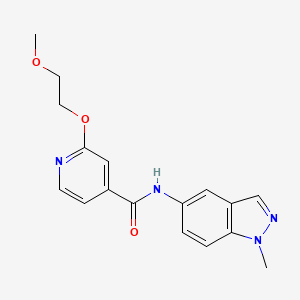

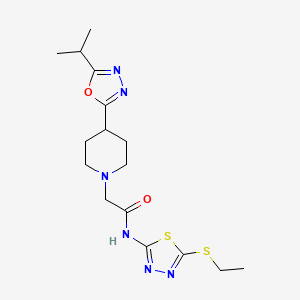

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone](/img/structure/B2367420.png)

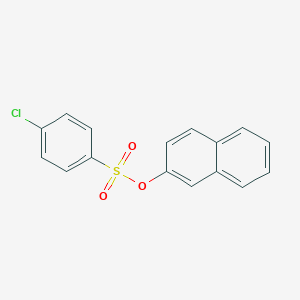

![6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2367430.png)

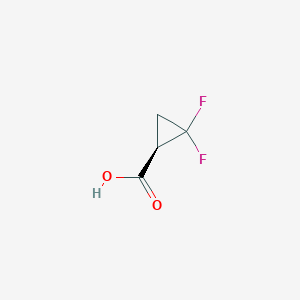

![3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2367432.png)